5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole

Vue d'ensemble

Description

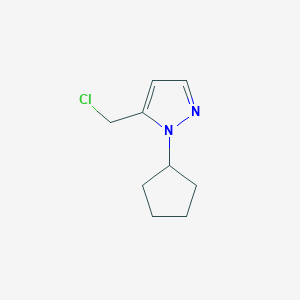

5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a chloromethyl group and a cyclopentyl group. Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. The presence of the chloromethyl and cyclopentyl groups imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Mécanisme D'action

Target of Action

Similar compounds are often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organic groups participating in the reaction .

Mode of Action

In the context of sm cross-coupling reactions, the compound could potentially interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds are known to play a role in various biochemical pathways, including those involved in carbon–carbon bond formation .

Pharmacokinetics

Similar compounds are known to have diverse pharmacokinetic properties, depending on their chemical structure and the specific biological system in which they are used .

Result of Action

Similar compounds are known to result in the formation of new carbon–carbon bonds, which can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pH of the reaction environment, and the presence of catalysts . .

Analyse Biochimique

Biochemical Properties

5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole is a potential chemical building block for replacing petroleum-derived chemicals derived from lignocellulosic feedstocks . It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid The enzymes, proteins, and other biomolecules it interacts with are yet to be fully identified

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazone, which is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under mild conditions, typically at low temperatures, to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize waste and reduce environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically carried out using nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction Reactions: Hydrogenation using palladium on carbon as a catalyst is a common method for reducing the pyrazole ring.

Major Products Formed

Substitution Reactions: Products include azido derivatives, thiol derivatives, and amine derivatives.

Oxidation Reactions: Products include hydroxylated and carbonylated derivatives.

Reduction Reactions: Products include dihydropyrazole derivatives.

Applications De Recherche Scientifique

Chemistry

5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole is primarily used as a building block in organic synthesis. Its ability to participate in various reactions makes it valuable for creating more complex molecules. Some notable applications include:

- Synthesis of Hypercrosslinked Polymers (HCPs) : The compound serves as a monomer in the design and synthesis of HCPs, which are known for their high surface area and porosity, useful in catalysis and adsorption applications.

- Reagent in Organic Reactions : It acts as a reagent in cyclocondensation reactions with hydrazines or carbonyl compounds, facilitating the formation of diverse pyrazole derivatives.

Biology

Research indicates that this compound may exhibit significant biological activities :

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various pathogens, making it a candidate for further exploration in antimicrobial drug development .

- Anti-inflammatory Effects : The compound's structural similarity to other known anti-inflammatory agents suggests it may modulate inflammatory pathways .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a lead compound in drug development:

- Pharmaceutical Development : It is explored for its therapeutic potential in treating infectious diseases and inflammatory conditions due to its biological activity profile .

- Mechanism Studies : Interaction studies focus on its binding affinity with biological targets such as enzymes or receptors, crucial for understanding its pharmacological effects.

Industrial Applications

This compound finds uses in various industrial sectors:

- Specialty Chemicals Production : It serves as an intermediate in the synthesis of agrochemicals and dyes, contributing to the development of new materials with specific functionalities.

- Environmental Considerations : The synthesis methods are being optimized to utilize environmentally friendly catalysts and solvents, aligning with green chemistry principles .

Comparative Data Table

The following table summarizes key applications of this compound across different fields:

| Application Area | Specific Use | Notable Characteristics |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |

| Biology | Antimicrobial & anti-inflammatory research | Potential therapeutic candidate |

| Medicine | Lead compound for drug development | Explored for infectious diseases |

| Industry | Intermediate in agrochemicals & dyes | Utilizes green chemistry practices |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various pyrazole derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a new antibiotic agent.

Case Study 2: Synthesis of Hypercrosslinked Polymers

Research focused on the use of this compound in synthesizing HCPs demonstrated enhanced surface area and porosity compared to traditional polymers. This advancement could lead to improved applications in gas storage and separation technologies.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole: can be compared with other pyrazole derivatives, such as 5-(Hydroxymethyl)-1-cyclopentyl-1H-pyrazole and 5-(Bromomethyl)-1-cyclopentyl-1H-pyrazole.

Uniqueness

Activité Biologique

5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is CHClN, characterized by the presence of a chloromethyl group and a cyclopentyl moiety attached to the pyrazole ring. The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that the chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This interaction is crucial for understanding its therapeutic applications in drug design.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed promising activity against various bacterial strains, including E. coli and S. aureus. The presence of specific side chains was found to enhance this antimicrobial activity, suggesting a structure-activity relationship .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests its potential use in treating inflammatory diseases.

Anticancer Potential

This compound's structural features align with those of other pyrazole derivatives known for their anticancer activities. For instance, similar compounds have been reported as effective inhibitors of c-Jun N-terminal kinases (JNK), which are implicated in cancer progression and inflammation . The compound's ability to inhibit these enzymes suggests a pathway for further investigation into its anticancer efficacy.

In Vitro Studies

A series of in vitro studies have assessed the biological activities of this compound. For example, one study evaluated its effects on cell lines associated with cancer and inflammation, demonstrating significant cytotoxicity against cancer cells while sparing normal cells .

In Vivo Studies

In vivo experiments using animal models have shown that this compound can reduce edema in carrageenan-induced models, indicating its potential as an anti-inflammatory agent. The results were comparable to those obtained with established anti-inflammatory medications .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Bromomethyl)-1-cyclopentyl-1H-pyrazole | Bromomethyl group | Moderate antimicrobial activity |

| 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole | Cyclobutyl group | Lower reactivity due to smaller ring size |

| 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole | Cyclopropyl group | Higher strain may influence reactivity |

This table illustrates how variations in the structural features of pyrazole derivatives affect their biological activities, highlighting the unique properties of this compound.

Propriétés

IUPAC Name |

5-(chloromethyl)-1-cyclopentylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c10-7-9-5-6-11-12(9)8-3-1-2-4-8/h5-6,8H,1-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFZWOQTWNDMRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC=N2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001255412 | |

| Record name | 1H-Pyrazole, 5-(chloromethyl)-1-cyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001255412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1328640-35-2 | |

| Record name | 1H-Pyrazole, 5-(chloromethyl)-1-cyclopentyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1328640-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 5-(chloromethyl)-1-cyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001255412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.